Ethyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate
Overview
Description
Ethyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
The synthesis of Ethyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction proceeds through the formation of α-iminoesters, which then undergo cyclization to form the quinazoline ring. The bromination of the quinazoline ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves the coupling of the brominated quinazoline with ethyl 4-aminobenzoate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Chemical Reactions Analysis
Ethyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding amine derivatives.
Substitution: The bromine atom on the quinazoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base like triethylamine (TEA) can yield the corresponding aminoquinazoline derivative.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in cancer cell proliferation and inflammation . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and growth. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .
Comparison with Similar Compounds
Ethyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate can be compared with other quinazoline derivatives such as:
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: This compound is known for its selective inhibition of epidermal growth factor receptor (EGFR) and its anticancer activity.
4,6,7-trisubstituted quinazolines: These derivatives exhibit a broad range of biological activities, including antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-2-23-17(22)11-3-6-13(7-4-11)21-16-14-9-12(18)5-8-15(14)19-10-20-16/h3-10H,2H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRVLBHSVDCIGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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